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molecular formula C12H24O2 B8425754 Ethyl 2-butylhexanoate

Ethyl 2-butylhexanoate

Cat. No. B8425754
M. Wt: 200.32 g/mol
InChI Key: WBACPFIDFVCSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09153785B2

Procedure details

Diisopropylamine (45.5 g, 450 mmol) was dissolved in anhydrous THF 150 mL and cooled to −40° C. in an acetonitrile/dry ice bath under nitrogen protection. 2.5M n-butyllithium (n-BuLi)/hexane solution (126 mL, 315 mmol) was added with stirring. After the addition, the mixture was kept in the ice water bath for 30 minutes, cooled down to −78° C. in an acetone/dry ice bath, and ethylhexanoate (43.3 g, 300 mmol) was added dropwise. The reaction mixture was stirred at the same temperature for 1 hour and then, iodobutane (60.7 g, 330 mmol) in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (11.5 g, 90 mmol) was added dropwise. The resulting solution was warmed to −40° C., stirred for 2 hours, and kept at room temperature overnight. The reaction mixture was quenched with a saturated NH4Cl aqueous solution, and concentrated via rotary evaporation. Into the flask, 200 mL of Et2O and 200 mL of water were added. After acidification of the mixture using a 2N HCl aqueous solution, the organic layer was separated, washed with 10% (v/v) HCl aqueous solution (150 mL×2), and concentrated via rotary evaporation. The resulting crude yellow oil was purified via vacuum distillation. The compound 16 was collected as colorless oil (45.0 g, 75%). 1H NMR (CDCl3): δ 0.86-0.90 (6H, m), 1.07-1.62 (12H, m), 1.25 (3H, t), 2.27-2.32 (1H, m), 4.12 (2H, q). MS (EI): calcd, 200.3. found M+H+, 201.2.
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43.3 g
Type
reactant
Reaction Step Four
Quantity
60.7 g
Type
reactant
Reaction Step Five
Quantity
11.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH2:13]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH3:14].ICCCC.CN1CCCN(C)C1=O>C1COCC1>[CH2:8]([CH:17]([CH2:18][CH2:19][CH2:20][CH3:21])[C:16]([O:15][CH2:13][CH3:14])=[O:22])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
126 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
43.3 g
Type
reactant
Smiles
C(C)OC(CCCCC)=O
Step Five
Name
Quantity
60.7 g
Type
reactant
Smiles
ICCCC
Name
Quantity
11.5 g
Type
reactant
Smiles
CN1C(N(CCC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −78° C. in an acetone/dry ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to −40° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NH4Cl aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
ADDITION
Type
ADDITION
Details
Into the flask, 200 mL of Et2O and 200 mL of water were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 10% (v/v) HCl aqueous solution (150 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The resulting crude yellow oil was purified via vacuum distillation
CUSTOM
Type
CUSTOM
Details
The compound 16 was collected as colorless oil (45.0 g, 75%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)C(C(=O)OCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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